2-(2-Methylpropoxy)benzonitrile
Overview
Description
2-(2-Methylpropoxy)benzonitrile is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It is synthesized by the bromination of 2-methylpropylbenzene with bromine and potassium bromide . This compound is primarily used as an intermediate in the synthesis of febuxostat, an antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methylpropoxy)benzonitrile is synthesized through the bromination of 2-methylpropylbenzene using bromine and potassium bromide . The reaction typically involves the following steps:
Bromination: 2-methylpropylbenzene is treated with bromine in the presence of potassium bromide to form the brominated intermediate.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropoxy)benzonitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or alcohols, this compound readily hydrolyzes to form methyl benzoate and hydrogen chloride.
Common Reagents and Conditions:
Oxidation: Peroxide radicals in alkaline solutions.
Hydrolysis: Water or alcohols.
Major Products:
Oxidation: Hydroperoxides.
Hydrolysis: Methyl benzoate and hydrogen chloride.
Scientific Research Applications
2-(2-Methylpropoxy)benzonitrile has several applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
2-Isobutoxybenzonitrile: Shares a similar structure but differs in the position of the isobutoxy group.
2-Methoxybenzonitrile: Contains a methoxy group instead of a methylpropoxy group.
Uniqueness: 2-(2-Methylpropoxy)benzonitrile is unique due to its specific structure, which imparts distinct oxidative properties and makes it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(2-methylpropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVUWGQZLJGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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